molecular formula C19H14ClFN4O B5513265 N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

Cat. No. B5513265
M. Wt: 368.8 g/mol
InChI Key: PCBHATPCAMPHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is a compound with potential applications as a DNA-specific fluorescent probe. It belongs to the class of benzimidazo[1,2-a]quinolines, a group of compounds known for their diverse biological activities and photophysical properties (Perin et al., 2011).

Synthesis Analysis

The synthesis of similar benzimidazo[1,2-a]quinolines involves uncatalyzed amination protocols under microwave heating, resulting in various derivatives including those substituted with different nuclei such as piperidine, pyrrolidine, and piperazine (Perin et al., 2011).

Molecular Structure Analysis

These molecules are generally planar, and their molecular assembly is characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. The molecular and crystal structures of related compounds reveal details about their planarity and intermolecular interactions (Hranjec et al., 2010).

Chemical Reactions and Properties

Benzimidazo[1,2-a]quinolines exhibit significant interactions with ct-DNA, suggesting a potential for DNA-binding and related biological activities. Their synthesis often involves reactions like cyclocondensation and N-alkylation (Mamedov et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazo[1,2-a]quinolines, including their spectroscopic characteristics (like IR, UV/Vis, and fluorescence spectroscopy), are significant for their applications as fluorescent probes. These properties are influenced by their structural aspects, such as planarity and the presence of specific substituents (Perin et al., 2011).

Chemical Properties Analysis

The chemical properties, particularly the reactivity with DNA, are key features of benzimidazo[1,2-a]quinolines. Their ability to intercalate into DNA and form hydrogen bonds contributes to their biological activity and potential use in medical applications (Hranjec et al., 2010).

Scientific Research Applications

Organic Synthesis and Photophysical Studies

One of the primary research applications involves the synthesis of complex molecules through multi-component reactions. For instance, the domino/cascade reaction demonstrated by H. N. Nagesh et al. (2016) highlights a process that forms one C–C bond and three C–N bonds in a single step, leading to the creation of 1,2,3-triazole tethered benzimidazo[1,2-a]quinolines with photophysical properties, where compound 5u emerged as a good fluorogenic substrate with a quantum yield of approximately 0.21 (Nagesh et al., 2016).

Fluorescent Probes for DNA Detection

Research by N. Perin et al. (2011) on novel benzimidazo[1,2-a]quinolines introduced compounds capable of acting as DNA-specific fluorescent probes. These molecules exhibited significantly enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential applications in bioanalytical chemistry (Perin et al., 2011).

Chemosensors for Metal Ion Detection

A study by Changjun Chen et al. (2016) synthesized a fluorescent chemosensor based on a quinoline benzimidazole scaffold, highlighting its 'turn-on' effect for Ag+ detection. The chemosensor showed high sensitivity and selectivity for Ag+, making it suitable for applications in environmental monitoring and chemical sensing (Chen et al., 2016).

Future Directions

Benzimidazole, a core component of “N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide”, is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . Therefore, it is expected that future research will continue to explore the potential of benzimidazole derivatives in various therapeutic applications .

properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-25(10-17-22-14-8-6-12(20)9-16(14)23-17)19(26)15-7-5-11-3-2-4-13(21)18(11)24-15/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBHATPCAMPHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.